2-Bromo-5-methoxybenzene-1-sulfonyl chloride chemical properties
2-Bromo-5-methoxybenzene-1-sulfonyl chloride chemical properties
An In-Depth Technical Guide to 2-Bromo-5-methoxybenzene-1-sulfonyl chloride: Properties, Synthesis, and Applications
Introduction and Strategic Overview
2-Bromo-5-methoxybenzene-1-sulfonyl chloride is a substituted aromatic sulfonyl chloride of significant interest to the fields of medicinal chemistry, organic synthesis, and materials science. Its trifunctional nature—possessing a highly reactive sulfonyl chloride group, a synthetically versatile aryl bromide, and an electron-donating methoxy group—renders it a valuable building block for constructing complex molecular architectures. The sulfonyl chloride moiety serves as a potent electrophile for forging sulfonamide and sulfonate ester linkages, while the bromo-substituent acts as a handle for palladium-catalyzed cross-coupling reactions.
This guide provides a comprehensive technical overview for researchers and drug development professionals. It moves beyond a simple recitation of data to explain the causality behind its chemical behavior and synthetic utility. We will explore its physicochemical properties, propose a robust synthetic protocol, detail its key reactive pathways, and discuss its applications, particularly in the context of creating novel therapeutics. It is important to note that while extensive data exists for its isomer, 5-bromo-2-methoxybenzenesulfonyl chloride, this guide focuses specifically on the 2-bromo-5-methoxy isomer, leveraging established chemical principles and data from analogous structures to provide a complete scientific picture.
Physicochemical and Spectroscopic Profile
The precise placement of the bromo, methoxy, and sulfonyl chloride groups dictates the molecule's electronic and steric properties, which in turn govern its reactivity and physical characteristics.
Core Chemical Properties
Quantitative data for 2-Bromo-5-methoxybenzene-1-sulfonyl chloride is summarized below. For context, experimental data for the common isomer, 5-Bromo-2-methoxybenzenesulfonyl chloride, is included where available.
| Property | Value | Source / Method |
| IUPAC Name | 2-Bromo-5-methoxybenzene-1-sulfonyl chloride | - |
| Molecular Formula | C₇H₆BrClO₃S | - |
| Molecular Weight | 285.54 g/mol | Calculated |
| Monoisotopic Mass | 283.89096 Da | Calculated |
| Appearance | White to off-white crystalline solid (Predicted) | Analogy |
| Melting Point | Not available. (Isomer: 115-118 °C) | [1] |
| Boiling Point | Not available | - |
| Density | ~1.7 g/cm³ (Predicted) | [1] |
| Solubility | Soluble in aprotic organic solvents (DCM, THF, Ethyl Acetate); Reacts with protic solvents (water, alcohols). | Chemical Principles |
| CAS Number | Not assigned. (Isomer: 23095-05-8) |
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the identity and purity of the compound after synthesis.
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Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional group. Expect strong, characteristic absorption bands corresponding to the asymmetric and symmetric stretching of the S=O bonds in the sulfonyl chloride group, typically found in the regions of 1370-1410 cm⁻¹ and 1166-1204 cm⁻¹, respectively.[2]
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The aromatic region will display three distinct signals corresponding to the protons on the benzene ring. The proton ortho to the bromine will likely be the most downfield, followed by the others, all influenced by the electronic effects of the three substituents. A sharp singlet integrating to three protons, characteristic of the methoxy group (–OCH₃), is expected around 3.8-3.9 ppm.
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¹³C NMR: The spectrum will show six distinct signals for the aromatic carbons and one for the methoxy carbon. The carbon attached to the bromine and the carbon attached to the sulfonyl group will be readily identifiable based on their chemical shifts and the influence of the attached heteroatoms.[3]
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Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of both bromine (⁷⁹Br/⁸¹Br in ~1:1 ratio) and chlorine (³⁵Cl/³⁷Cl in ~3:1 ratio). Common fragmentation pathways include the loss of the chlorine radical (·Cl) to give [M-Cl]⁺ and the loss of sulfur dioxide (SO₂) from the parent or fragment ions.
Synthesis and Purification Protocol
A reliable synthesis of 2-bromo-5-methoxybenzene-1-sulfonyl chloride can be achieved via a Sandmeyer-type reaction starting from the commercially available 2-bromo-5-methoxyaniline. This method offers high regiochemical control.
Experimental Methodology
Causality Statement: This procedure relies on the conversion of a stable aniline precursor into a highly reactive diazonium salt, which is then catalytically converted to the desired sulfonyl chloride. Temperature control during diazotization is paramount; diazonium salts are thermally unstable and can decompose violently or undergo unwanted side reactions if allowed to warm.
Step 1: Diazotization of 2-Bromo-5-methoxyaniline
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In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 2-bromo-5-methoxyaniline (1.0 equiv) in a mixture of concentrated hydrochloric acid (3.0 equiv) and water.
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Cool the resulting slurry to 0–5 °C in an ice-salt bath with vigorous stirring.
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Dissolve sodium nitrite (1.1 equiv) in a minimal amount of cold water.
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Add the sodium nitrite solution dropwise to the aniline slurry, ensuring the internal temperature is strictly maintained below 5 °C. The causality here is that the dropwise addition prevents a dangerous exotherm and ensures complete formation of the diazonium salt.
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Stir the resulting solution for an additional 30 minutes at 0–5 °C.
Step 2: Sulfonyl Chloride Formation (Sandmeyer Reaction)
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In a separate flask, prepare a solution of sulfur dioxide in glacial acetic acid and add copper(I) chloride (0.1 equiv) as a catalyst.
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Cool this catalyst solution to 5–10 °C.
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Slowly add the cold diazonium salt solution from Step 1 to the catalyst solution. Vigorous nitrogen evolution will be observed. The rate of addition should be controlled to manage the effervescence.
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After the addition is complete, allow the reaction mixture to stir at room temperature for 1-2 hours to ensure the reaction goes to completion.
Step 3: Work-up and Purification
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Pour the reaction mixture into a large volume of ice-water. The crude sulfonyl chloride will precipitate as a solid.
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Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove residual acids and salts.
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Dissolve the crude product in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.
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Wash the organic layer with saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a brine wash.
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Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
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Purify the product by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to obtain 2-bromo-5-methoxybenzene-1-sulfonyl chloride as a crystalline solid.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 2-Bromo-5-methoxybenzene-1-sulfonyl chloride.
Chemical Reactivity and Synthetic Utility
The utility of this reagent stems from the orthogonal reactivity of its functional groups. The sulfonyl chloride is a hard electrophile, readily reacting with hard nucleophiles, while the aryl bromide is amenable to transition-metal-catalyzed reactions.
Reactions at the Sulfonyl Chloride Group
The primary role of this compound is as a precursor to sulfonamides and sulfonate esters.
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Sulfonamide Synthesis: This is arguably the most critical reaction in a drug discovery context.[4] The sulfonyl chloride reacts readily with primary and secondary amines in the presence of a non-nucleophilic base (e.g., pyridine or triethylamine) to form the corresponding sulfonamides. The base is essential to neutralize the HCl byproduct, driving the reaction to completion. This reaction is robust and high-yielding, making it ideal for generating chemical libraries for screening.
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Sulfonate Ester Synthesis: In a similar fashion, reaction with alcohols or phenols, typically in the presence of a base like pyridine, yields sulfonate esters. These esters are excellent leaving groups and can be used in subsequent nucleophilic substitution reactions.
Reactions at the Aryl Bromide Group
The C-Br bond provides a site for carbon-carbon and carbon-heteroatom bond formation, significantly expanding the molecule's synthetic potential.
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Suzuki-Miyaura Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst and a base allows for the introduction of new aryl, heteroaryl, or alkyl groups at the 2-position.
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Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a C-N bond by coupling the aryl bromide with an amine, providing an alternative route to complex aniline derivatives.
The sulfonyl chloride group is generally stable under these cross-coupling conditions, allowing for a modular approach to synthesis where the sulfonamide can be formed either before or after the cross-coupling step.
Key Reaction Pathways Diagram
Caption: Key synthetic transformations of 2-Bromo-5-methoxybenzene-1-sulfonyl chloride.
Applications in Research and Drug Development
This reagent is not an end-product but a strategic intermediate for creating high-value molecules.
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Medicinal Chemistry: The diarylsulfonamide scaffold is a "privileged structure" in medicinal chemistry, known for a wide range of biological activities.[4] Specifically, benzenesulfonamides have been identified as potent anticancer agents that function as tubulin polymerization inhibitors, arresting the cell cycle and inducing apoptosis.[4] 2-Bromo-5-methoxybenzene-1-sulfonyl chloride is an ideal starting point for synthesizing libraries of novel sulfonamides to explore structure-activity relationships (SAR) in this area. The bromo-substituent can be used to introduce diversity elements via cross-coupling, tuning the pharmacological profile of the final compounds.
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Agrochemicals: The sulfonamide functional group is also prevalent in herbicides and pesticides. This building block can be used to develop new agrochemicals with tailored properties.[5]
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Organic Materials: The rigid, well-defined structure of the substituted benzene ring makes it a candidate for incorporation into polymers or organic electronic materials where specific electronic and physical properties are desired.
Safety, Handling, and Storage
As a reactive sulfonyl chloride, this compound is hazardous and requires careful handling. The following guidelines are based on data for analogous compounds.[6][7]
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Hazard Identification:
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GHS Classification: Expected to be classified as Skin Corrosion/Irritation Category 1B and Serious Eye Damage Category 1.[1][8]
-
Primary Hazards: Causes severe skin burns and eye damage. Corrosive to the respiratory tract if inhaled. Reacts with water to release corrosive hydrogen chloride (HCl) gas.[9]
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Handling Protocols:
-
Always handle in a certified chemical fume hood.[7]
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and splash-proof safety goggles with a face shield.[10]
-
Avoid inhalation of dust. Minimize dust generation during transfer.[6]
-
Ensure an eyewash station and safety shower are immediately accessible.[7]
-
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Storage:
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Store in a tightly sealed container to prevent contact with moisture.[6]
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Keep in a cool, dry, well-ventilated area designated for corrosive materials.
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Store away from incompatible materials, especially water, alcohols, amines, and strong bases.
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References
- Google Patents. (n.d.). CN112250562A - Synthetic method of 2-bromo-5-methoxybenzoic acid.
- Google Patents. (n.d.). CN117551005A - Synthesis method of 2-bromobenzenesulfonyl chloride and derivatives thereof.
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PubChem. (n.d.). 2-Bromo-5-methoxybenzoyl chloride. National Center for Biotechnology Information. Retrieved February 8, 2026, from [Link]
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Supporting Information. (n.d.). Synthesis of sulfonyl chloride substrate precursors. Retrieved February 8, 2026, from [Link]
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ChemBK. (n.d.). 5-BROMO-2-METHOXYBENZENE-1-SULPHONYL CHLORIDE. Retrieved February 8, 2026, from [Link]
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National Institutes of Health. (n.d.). Methoxy and bromo scans on N-(5-methoxyphenyl) methoxybenzenesulphonamides reveal potent cytotoxic compounds, especially against the human breast adenocarcinoma MCF7 cell line. Retrieved February 8, 2026, from [Link]
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PubChem. (n.d.). 2-Chloro-5-methoxybenzene-1-sulfonamide. National Center for Biotechnology Information. Retrieved February 8, 2026, from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 5-Bromo-2-methoxybenzenesulfonyl chloride. Retrieved February 8, 2026, from [Link]
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ACD/Labs. (2008, July 30). IR, NMR and MS of a Sulfonyl Chloride compound. Retrieved February 8, 2026, from [Link]
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Beilstein Journals. (n.d.). Supplementary Information. Retrieved February 8, 2026, from [Link]
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NJ.gov. (n.d.). BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. Retrieved February 8, 2026, from [Link]
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